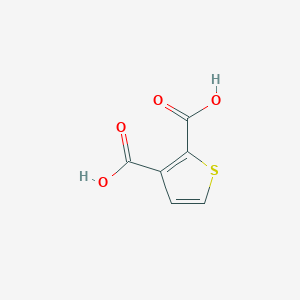

Thiophene-2,3-dicarboxylic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

thiophene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHKYDVSWLFRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292334 | |

| Record name | thiophene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451-95-2 | |

| Record name | 2,3-Thiophenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiophene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Thiophenedicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V973J2YFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches to the Thiophene-2,3-dicarboxylic Acid Scaffold

The de novo synthesis, or creation of the thiophene (B33073) ring system from acyclic precursors, is a cornerstone of obtaining this compound and its derivatives. These methods involve the strategic assembly of carbon and sulfur backbones to form the heterocyclic core.

Constructing complex molecules like this compound from simple starting materials requires carefully planned multi-step synthetic routes. libretexts.orgsavemyexams.com These pathways are designed by identifying the key functional groups and bonds in the target molecule and working backward to simpler, commercially available precursors—a process known as retrosynthetic analysis. youtube.com

A described method for preparing this compound involves starting with methyl thioglycolate and ethyl acrylate. chemicalpapers.com These precursors undergo a series of reactions, including the selective preparation of key intermediates like methyl 3-oxotetrahydrothiophene-2-carboxylate, which ultimately leads to the desired dicarboxylic acid. chemicalpapers.com This pathway also allows for the synthesis of the corresponding dihydro analogs. chemicalpapers.com While many syntheses focus on commercially important isomers like thiophene-2,5-dicarboxylic acid, often starting from materials like adipic acid, the underlying principles of multi-step synthesis remain consistent. google.comsigmaaldrich.com The logic involves a sequence of reactions, such as oxidation, substitution, and condensation, each chosen to build up the molecular complexity step-by-step. savemyexams.comyoutube.com

Ring annulation is a process where a new ring is fused onto an existing molecular structure, while cyclization involves forming a ring from one or more acyclic precursors. scripps.edu These strategies are fundamental to forming the thiophene ring.

Several named reactions are pivotal in the synthesis of substituted thiophenes:

Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid with α,β-unsaturated esters in the presence of a base. derpharmachemica.com The reaction proceeds through a base-catalyzed conjugate addition to form a thioacetal, which then cyclizes to create the thiophene ring system. derpharmachemica.com

Gewald Aminothiophene Synthesis: This is a common route to produce 2-aminothiophenes, which can be precursors for other derivatives. The synthesis involves the base-catalyzed condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur. derpharmachemica.com

Paal-Knorr Thiophene Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.com

More modern cyclization strategies include rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes, which provides a highly regioselective route to highly substituted thiophenes. organic-chemistry.org Another approach is the halocyclization of alkynoic thioesters with N-halosuccinimides, which can lead to either dihydrothiophenes or fully aromatized thiophenes after an oxidative step. organic-chemistry.org These methods highlight the diverse toolkit available to chemists for constructing the thiophene core with specific substitution patterns.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of thiophene synthesis, this often involves using less toxic solvents, reducing energy consumption, and improving atom economy. unito.it

A significant advancement is the use of water as a reaction medium, which is a benign and environmentally friendly solvent. unito.it For instance, the palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, avoiding the need for traditional organic solvents. unito.it This method proved effective even with low-purity industrial wastewater, demonstrating its robustness and potential for sustainable large-scale production. unito.it Research has shown that such reactions can achieve full conversion in a significantly shorter time (e.g., 4 hours) compared to other green solvents like deep eutectic solvents (DES), further enhancing the process's efficiency. unito.it Other green principles applied to thiophene synthesis include using elemental sulfur as a sulfur source and employing transition-metal-free reaction conditions where possible. organic-chemistry.org

Functional Group Interconversions and Derivatization

Once the this compound scaffold is synthesized, its carboxylic acid moieties and the thiophene ring itself can be chemically modified to create a wide range of derivatives with tailored properties.

The two carboxylic acid groups on the thiophene ring are prime sites for derivatization through esterification and amidation.

Esterification: This reaction converts the carboxylic acids into esters. A common method is Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. Esters of thiophene carboxylic acids, such as the ethyl ester, are well-documented. gatech.edu These reactions can also be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an alcohol. google.com The synthesis of various polyesters has been accomplished using thiophene-based dicarboxylic acids as monomers, highlighting their utility in materials science. nih.gov

Amidation: This process converts the carboxylic acid groups into amides. This can be achieved by reacting the dicarboxylic acid with an amine, often using a coupling agent or by first converting the acid to an acyl chloride. google.com For example, 2-amino-thiophene-3-carboxylic acid amide is a known compound where one carboxyl group is an amide and the other position is an amine. sigmaaldrich.com The synthesis of 2-amide-3-methylester thiophenes has been explored for biological applications, demonstrating the importance of creating amide derivatives from one of the carboxylic acid groups while the other is an ester. nih.gov

The reactivity of these derivatives can be influenced by the nature of the ester or amide group. For instance, branched alkyl esters of thiophene dicarboxylic acids have been shown to provide higher yields in amidation reactions under milder conditions compared to their methyl or ethyl counterparts. google.com

The thiophene ring is susceptible to electrophilic substitution reactions like halogenation and nitration, although the presence of two deactivating carboxyl groups makes these reactions more challenging than on an unsubstituted thiophene.

Halogenation: The halogenation of thiophene occurs readily, even at low temperatures, and is significantly faster than the halogenation of benzene. iust.ac.ir Controlled conditions are necessary to achieve mono-substitution. For example, bromination can be controlled to yield 2-bromo or 2,5-dibromo thiophenes. iust.ac.ir While specific studies on this compound are less common, the principles suggest that the electron-withdrawing nature of the carboxylic acids would direct incoming electrophiles and deactivate the ring, requiring harsher conditions than for simple thiophenes.

Nitration: The nitration of thiophene is notoriously vigorous and can be explosive with strong nitrating agents like a mixture of concentrated nitric and sulfuric acids. stackexchange.com Milder reagents are therefore preferred. A common and successful method involves using nitric acid in acetic anhydride (B1165640). orgsyn.org This reagent combination helps to avoid complications from nitrosation. stackexchange.com For thiophene itself, nitration primarily yields 2-nitrothiophene (B1581588) with a smaller amount of the 3-nitro isomer. stackexchange.com When nitrating this compound, the positions of the existing carboxyl groups would strongly influence the regioselectivity of the reaction. An advanced method known as ipso-nitration, where a pre-existing functional group (like a halogen or boronic acid) is replaced by a nitro group, offers a modern approach to achieving specific nitration patterns on aryl and heteroaryl rings. arkat-usa.orgacs.org

| Reaction Type | Reagents | Key Features | Reference |

| Bromination | Br₂ in 48% HBr | Can be controlled for mono- or di-substitution by adjusting temperature. | iust.ac.ir |

| Iodination | I₂, HNO₃ (aq) | Effective for introducing iodine onto the thiophene ring. | iust.ac.ir |

| Nitration | HNO₃ in Acetic Anhydride | A standard, safer method that avoids explosive side reactions. | orgsyn.org |

| Nitration | Nitric acid/Trifluoroacetic anhydride | Provides good yield (78% for 2-nitrothiophene). | stackexchange.com |

| Ipso-Nitration | N-Nitrosuccinimide (photocatalytic) | Modern method for nitrating arylboronic acids. | acs.org |

Nucleophilic Aromatic Substitution Reactions on Activated Thiophene Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, including thiophenes. This reaction is particularly effective on "activated" systems, where the presence of strong electron-withdrawing groups (EWGs) on the thiophene ring facilitates the attack of a nucleophile by stabilizing the intermediate Meisenheimer complex. The carboxylic acid or ester groups in this compound derivatives serve as such activating groups.

A notable application of this principle is the substitution of a nitro group, which is an excellent leaving group in many SNAr reactions. mdpi.com Research has demonstrated that 3-nitrothiophenes bearing carbonyl groups at the C-2 and C-5 positions are effective substrates for SNAr. mdpi.com In these systems, the nitro group is readily displaced by various sulfur nucleophiles (thiolates) under mild conditions. For instance, the reaction of dimethyl 3-nitrothiophene-2,5-dicarboxylate with thiols in the presence of a base like potassium carbonate proceeds rapidly to yield 3-sulfenyl-substituted thiophene derivatives. mdpi.com This method provides a viable alternative to using 3-halo-thiophenes for constructing thieno[3,2-b]thiophene (B52689) scaffolds. mdpi.com

The general mechanism for these substitutions is believed to be a stepwise process involving the addition of the nucleophile to form a negatively charged intermediate, followed by the elimination of the leaving group to restore aromaticity. rsc.orgnih.gov The stability of the intermediate is a key factor, and it is enhanced by the presence of EWGs. nih.gov

| Nucleophile (Thiol) | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Methyl thioglycolate | K₂CO₃ | DMF | Dimethyl 3-((methoxycarbonyl)methylthio)thiophene-2,5-dicarboxylate | 95 |

| 2-Mercaptoacetone | K₂CO₃ | DMF | Dimethyl 3-(2-oxopropylthio)thiophene-2,5-dicarboxylate | 92 |

| Thiophenol | K₂CO₃ | DMF | Dimethyl 3-(phenylthio)thiophene-2,5-dicarboxylate | 98 |

| 4-Methylthiophenol | K₂CO₃ | DMF | Dimethyl 3-(p-tolylthio)thiophene-2,5-dicarboxylate | 97 |

Catalytic Approaches in this compound Synthesis and Modification

Catalysis offers efficient and selective pathways for both the initial synthesis of the thiophene ring and its subsequent functionalization. Transition metal and base catalysis are central to modern organic synthesis involving these heterocycles.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex thiophene-containing molecules. acs.orgnih.gov Palladium-based catalysts are particularly prominent in this area. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling : This reaction, which couples an organoboron compound with an organohalide, is one of the most common methods for synthesizing substituted thiophenes. nih.gov It is valued for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov For example, various bromothiophenes can be coupled with boronic acids using a palladium(II) acetate/SPhos catalyst system with low catalyst loading to produce functionalized thiophenes in high yields. nih.gov

Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by a palladium complex. nih.gov It is regioselective and compatible with many functional groups, making it a staple for the synthesis of terthiophene derivatives. nih.gov

Kumada Coupling : This reaction utilizes a Grignard reagent and an organohalide in the presence of a nickel or palladium catalyst. nih.gov It is an efficient method for producing oligothiophenes, though it is less tolerant of sensitive functional groups like aldehydes and ketones compared to the Suzuki reaction. nih.gov

C-H Bond Homocoupling : More recent developments include the direct homocoupling of thiophenes at the C-H bond adjacent to the sulfur atom. acs.org This method, often catalyzed by palladium in the presence of a silver(I) salt activator, allows for the direct dimerization of thiophene derivatives to form bithiophenes, avoiding the need for pre-functionalization. researchgate.netacs.org This strategy is notable for its tolerance of carbon-bromine bonds, allowing for the synthesis of brominated oligothiophenes that can be used in further coupling reactions. acs.org

Copper salts, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), can also mediate or co-catalyze coupling reactions, including Ullmann-type couplings of aryl iodides and modified Stille reactions. scispace.com

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | Cyclopropylthiophenes | nih.gov |

| Stille | Organotin thiophene | Aryl halide | Pd(PPh₃)₄ | Aryl-substituted thiophenes | nih.gov |

| C-H Homocoupling | 2-Bromothiophene | None (dimerization) | Pd(OAc)₂ / AgF | 5,5'-Dibromo-2,2'-bithiophene | researchgate.net |

| Ullmann-type | Aryl/alkenyl iodides | None (dimerization) | CuTC | Symmetrical biaryls/dienes | scispace.com |

Base-catalyzed condensation reactions provide classic and efficient routes for the de novo synthesis of the thiophene ring.

Gewald Reaction : The Gewald reaction is a multicomponent condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (such as an amine) to form a polysubstituted 2-aminothiophene. researchgate.netwikipedia.org This one-pot reaction is highly versatile due to the availability of starting materials and its mild conditions. researchgate.net The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.orgacs.org These products are valuable intermediates that can be further modified. nih.gov

Hinsberg Thiophene Synthesis : This method is an application of the Stobbe condensation. youtube.com It involves the base-catalyzed reaction between a 1,2-dicarbonyl compound (like benzil) and diethyl thiodiacetate. youtube.com The strong base promotes the condensation, leading to cyclization and subsequent dehydration to form a thiophene-2,5-dicarboxylate derivative. youtube.com

Dieckmann-type Condensation : A new method for preparing this compound involves the intramolecular Dieckmann-type condensation of dimethyl 3-thiaadipate. chemicalpapers.com Selective base-catalyzed cyclization can yield either methyl 3-oxotetrahydrothiophene-2-carboxylate or methyl 4-oxotetrahydrothiophene-3-carboxylate, which are key precursors to thiophene-2,3-dicarboxylic and thiophene-3,4-dicarboxylic acids, respectively. chemicalpapers.com

| Reaction Name | Key Reactants | Base | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Amine (e.g., triethylamine) | 2-Aminothiophene | researchgate.netwikipedia.org |

| Hinsberg Synthesis | 1,2-Dicarbonyl, Diethyl thiodiacetate | Strong base (e.g., t-BuOK) | Thiophene dicarboxylate | youtube.com |

| Dieckmann Condensation | Dimethyl 3-thiaadipate | Sodium methoxide | Oxotetrahydrothiophene carboxylate | chemicalpapers.com |

This compound and its isomers are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). tandfonline.comresearchgate.net Hydrothermal synthesis is a common technique used to grow high-quality crystals of these materials. tandfonline.comresearchgate.net This method involves heating the reactants (a metal salt and the organic ligand) in water or another solvent in a sealed vessel at elevated temperature and pressure. nih.govresearchgate.net

Under hydrothermal conditions, this compound (H₂tdc) has been used to synthesize a novel three-dimensional (3D) Co(II) coordination polymer, [Co(tdc)(1,4-bimb)]n, where 1,4-bimb is 1,4-bis(imidazol-1'-yl)butane. dp.tech In this structure, the thiophene-2,3-dicarboxylate anion acts as a chelating ligand, bridging cobalt centers to form a complex 3D network. dp.tech

Related ligands, such as thiophene-2,5-dicarboxylic acid, are also widely employed. They have been used to construct a variety of frameworks with different metal ions, including zinc, lanthanides, and indium, resulting in structures with diverse dimensionalities (1D, 2D, or 3D) and properties suitable for applications like gas storage. tandfonline.comresearchgate.netrsc.org The final structure is often influenced by factors such as the choice of metal ion, solvent, and the presence of templating agents. researchgate.net

| Metal Ion | Ligand | Co-ligand/Other Reagents | Dimensionality | Reference |

|---|---|---|---|---|

| Co(II) | This compound | 1,4-bis(imidazol-1'-yl)butane | 3D | dp.tech |

| Zn(II) | Thiophene-2,5-dicarboxylic acid | None | 3D | tandfonline.com |

| In(III) | Thiophene-2,5-dicarboxylic acid | InCl₃, organic ammonium (B1175870) salts | 1D, 2D, or 3D | researchgate.net |

| La(III) | Thiophene-2,5-dicarboxylic acid | None | 3D | rsc.org |

| La(III) | Thieno[3,2-b]thiophene-2,5-dicarboxylic acid | DMF | 3D | mdpi.com |

Advanced Spectroscopic Characterization and Computational Chemical Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

A variety of high-resolution spectroscopic methods are employed to elucidate the intricate structural details of thiophene-2,3-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For thiophene (B33073) derivatives, ¹H and ¹³C NMR provide valuable information about the arrangement of atoms within the molecule.

In the ¹H NMR spectrum of a related compound, thiophene-2,3-dicarbonitrile, signals for the two protons on the thiophene ring appear at approximately 7.80 ppm and 7.40 ppm. chemicalbook.com For 2,5-thiophenedicarboxylic acid in DMSO-d6, the proton signals are also observed. chemicalbook.com The signals of hydrogen atoms in the aromatic ring of thiophene derivatives typically occur in the range of 7.06–7.87 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The ¹³C NMR spectrum of thiophene itself shows a peak at 125.6 ppm. hmdb.ca For derivatives, the chemical shifts of the carbon atoms are influenced by the nature and position of the substituents.

Table 1: Representative NMR Data for Thiophene Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Thiophene-2,3-dicarbonitrile | - | 7.80 (d), 7.40 (d) chemicalbook.com | - |

| 2,5-Thiophenedicarboxylic acid | DMSO-d6 | Observed signals chemicalbook.com | - |

| Thiophene | CDCl₃ | - | 125.6 hmdb.ca |

| Diethyl 2-aminothiophene-3,4-dicarboxylate | - | 7.06-7.87 (aromatic), 4.14-4.32 (q, -CH₂-), 1.20-1.34 (t, -CH₃) mdpi.com | - |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman, Surface-Enhanced Raman Scattering (SERS))

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis.

The FT-IR and FT-Raman spectra of thiophene and its derivatives have been studied in detail. iosrjournals.orgjetir.orgresearchgate.net For 2-thiophene carboxylic acid, C-H in-plane bending vibrations are observed in the region of 1283-1105 cm⁻¹ in the FT-IR spectrum, while C-H out-of-plane bending vibrations appear between 910 and 858 cm⁻¹. iosrjournals.org The C-S stretching vibration in the thiophene ring is identified around 637-647 cm⁻¹. iosrjournals.org The characteristic C=C stretching vibrations within the thiophene ring are typically assigned to bands observed in the range of 1352-1528 cm⁻¹. iosrjournals.org

The vibrational frequencies of thiophene derivatives are influenced by the substituents. For instance, in azomethines derived from amino-thiophene-3,4-dicarboxylic acid diethyl ester, the imine unit absorption band is detected between 1649 and 1692 cm⁻¹, and characteristic amine (–NH₂) group absorptions are seen at 3308–3465 cm⁻¹. mdpi.com

Table 2: Key Vibrational Frequencies for Thiophene Derivatives

| Vibrational Mode | 2-Thiophene Carboxylic Acid (FT-IR) iosrjournals.org | 2-Thiophene Carboxylic Acid (FT-Raman) iosrjournals.org | General Range for Thiophene Derivatives jchps.com |

| C-H in-plane bending | 1283, 1105, 1041 cm⁻¹ | 1114 cm⁻¹ | - |

| C-H out-of-plane bending | 910, 858 cm⁻¹ | 862 cm⁻¹ | - |

| C-S stretching | 647 cm⁻¹ | 637 cm⁻¹ | 632.7-706.6 cm⁻¹ |

| C-C stretching | 1528, 1352 cm⁻¹ | 1530, 1413, 1354 cm⁻¹ | 1202-1367 cm⁻¹ |

| C=C stretching | - | - | 1597.4-1625.4 cm⁻¹ |

Mass Spectrometry (e.g., MALDI TOF MS, High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating the confirmation of molecular formulas.

While specific mass spectrometry data for this compound was not found, the molecular formula is C₆H₄O₄S, corresponding to a molecular weight of 172.16 g/mol . nih.govsigmaaldrich.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are powerful tools for the analysis of various molecules, including those with carboxylic acid functionalities, often requiring specific matrices for optimal ionization. nih.govnih.gov

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The UV-Visible spectra of thiophene derivatives typically exhibit absorption bands corresponding to π→π* transitions. mdpi.com For azomethines containing a thiophene unit, these transitions result in absorption maxima between 242 and 533 nm. mdpi.com The electronic absorption spectra of dinuclear platinum(II) complexes with catecholate ligands derived from thiophene show characteristic ligand-to-ligand charge transfer (LL'CT) bands around 600 nm. osti.gov The absorption spectrum of thieno[3,2-b]thiophene-2,5-dicarboxylic acid, a related compound, shows a broad excitation peak in the range of approximately 270–420 nm. mdpi.com

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental data by providing theoretical insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure Prediction

DFT calculations are widely used to predict the electronic structures, geometries, and vibrational frequencies of thiophene derivatives. mdpi.comglobalresearchonline.net These calculations help in the assignment of vibrational modes observed in FT-IR and Raman spectra and can predict various molecular properties. iosrjournals.orgjetir.org

DFT methods, such as B3LYP, are employed to calculate properties like ionization potential, electron affinity, and electronic excitation energies. mdpi.com The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding the electronic transitions and reactivity of the molecule. For instance, in a study on 2-thiophene carboxylic acid thiourea (B124793) derivatives, DFT calculations were used to predict their electronic properties and vibrational frequencies, which showed good agreement with experimental FT-IR data. mdpi.com The energy gap between the HOMO and LUMO is a significant indicator of a molecule's stability. mdpi.com

Theoretical calculations have been instrumental in understanding the structure-property relationships in various thiophene-based systems, including those with potential applications in materials science and medicinal chemistry. rsc.orgnih.gov

Optimization of Molecular Geometry and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For thiophene derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* or larger basis set, are employed to determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Thiophene Carboxylic Acid Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S | 1.73 |

| C=C | 1.37 |

| C-C (ring) | 1.43 |

| C-C (carboxyl) | 1.49 |

| C=O | 1.22 |

| C-O | 1.35 |

| O-H | 0.97 |

| ∠C-S-C | 92.5 |

| ∠S-C=C | 111.5 |

| ∠C-C-COOH | 125.0 |

Note: This table presents generalized data for a thiophene carboxylic acid derivative based on typical computational results. Actual values for this compound would require specific calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies, Ionization Potentials, Electron Affinities)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. jchps.com

For thiophene derivatives, the HOMO is typically a π-orbital distributed over the thiophene ring, while the LUMO is a π*-orbital. mdpi.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. mdpi.com Computational methods like DFT can accurately predict these orbital energies and related electronic properties. acs.org Studies on similar molecules have shown that the introduction of electron-withdrawing carboxylic acid groups generally lowers the HOMO and LUMO energy levels. nih.gov

Table 2: Calculated Electronic Properties of a Thiophene Derivative

| Property | Value (eV) |

| HOMO Energy | -6.56 |

| LUMO Energy | -0.36 |

| HOMO-LUMO Gap | 6.20 |

| Ionization Potential | 6.56 |

| Electron Affinity | 0.36 |

Note: This table is based on data for a generic thiophene molecule and serves as an illustrative example. jchps.com Specific values for this compound would differ.

Simulation of Vibrational Frequencies and Spectroscopic Data

Computational methods are extensively used to simulate vibrational spectra (Infrared and Raman), which can then be compared with experimental data to confirm structural assignments. iosrjournals.orgresearchgate.net DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for a molecule. mdpi.com These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other theoretical limitations. iosrjournals.org

For this compound, key vibrational modes would include the C-H stretching of the thiophene ring, the characteristic C=O and O-H stretching of the carboxylic acid groups, and the C-S stretching of the ring. iosrjournals.org The simulated spectra can aid in the interpretation of complex experimental spectra by providing a detailed assignment of each vibrational band. mdpi.comiosrjournals.org

Investigation of Molecular Interactions (Inter- and Intramolecular, Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and bonding interactions within a molecule. orientjchem.org It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis orbitals (antibonding and Rydberg orbitals). orientjchem.org

In this compound, NBO analysis can quantify the strength of intramolecular hydrogen bonds, such as the interaction between a carboxylic hydrogen and the sulfur atom or an oxygen atom of the adjacent carboxylic group. nih.govsigmaaldrich.com It can also reveal the nature of the π-conjugation within the thiophene ring and its interaction with the carboxylic acid substituents. orientjchem.org This analysis helps in understanding the electronic stabilization of different conformers and the distribution of charge throughout the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. jchps.comacs.org This approach can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. acs.org

For thiophene-based compounds, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help to understand the nature of the electronic transitions, such as π→π* or n→π* transitions. acs.org However, it's noted that for some thiophene systems, TD-DFT may have limitations and can sometimes predict an incorrect ordering of excited states compared to more advanced post-Hartree-Fock methods. acs.orgnih.gov Despite this, TD-DFT remains a valuable tool for qualitatively understanding the optical properties of molecules like this compound. researchgate.net

Computational Approaches for Reaction Mechanism Elucidation

For instance, DFT calculations can be used to study the carboxylation of thiophene, a reaction relevant to the synthesis of thiophene carboxylic acids. researchgate.net These studies can elucidate the role of catalysts and the effect of substituents on the reaction pathway. rsc.org In the context of this compound, computational methods could be employed to explore its reactivity in various chemical transformations, such as esterification or amide formation, by modeling the reaction coordinates and energetics. mdpi.com This theoretical insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Materials

Currently, there are no available research articles or data detailing the use of Thiophene-2,3-dicarboxylic acid in the development of organic electronic and optoelectronic materials. The field has extensively utilized other thiophene (B33073) derivatives, but the specific role and performance of the 2,3-dicarboxylic acid variant in this context remain unexplored in the public domain.

Conjugated Polymers and Small Molecules Incorporating Thiophene-Dicarboxylic Acid Derivatives

This compound serves as a key precursor for the synthesis of fused heterocyclic systems, which are of significant interest for semiconductors and organic electronics. One such system is thieno[3,4-b]thiophene, which can be prepared from this compound. epdf.pub These fused heterocycles form the basis of various conjugated polymers and small molecules designed for electronic applications.

Another important class of molecules derived from thiophene dicarboxylic acids are thienopyrrolediones (TPDs). The anhydride (B1165640) of this compound, thieno[2,3-c]furan-4,6-dione, is a direct precursor to these TPDs. dss.go.th These electron-deficient building blocks are incorporated into polymers and small molecules used in organic solar cells and transistors. The synthesis often involves the condensation of the dicarboxylic acid or its anhydride with an appropriate amine.

Research has also explored the creation of various other derivatives. For instance, a patent application describes the synthesis of this compound as an intermediate for novel compounds intended for use in photoelectric conversion elements, highlighting its role in developing new functional materials. google.com

Research into Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSC)

Derivatives of this compound have shown considerable promise in solar energy applications. The dicarboxylic acid functionality is particularly useful in dye-sensitized solar cells (DSSCs), where it can act as an anchoring group, binding the dye molecule to the surface of a semiconductor electrode like titanium dioxide (TiO₂).

The general synthetic utility of this compound in this field is further underscored by its inclusion in patents for materials aimed at photoelectric conversion elements. google.comgoogle.com

Development of Organic Field-Effect Transistors (OFETs) with Thiophene-based Materials

Organic field-effect transistors (OFETs) are a cornerstone of modern organic electronics, and thiophene-based materials are among the most successful organic semiconductors used in these devices. While research often focuses on complex thienoacenes and fused thiophene systems, this compound can serve as a fundamental starting material for these advanced semiconductors. researchgate.net

Fused heterocycles like thieno[3,4-b]thiophene, which can be synthesized from this compound, are considered materials of great interest for semiconductor applications. epdf.pub These building blocks are used to construct larger, planar aromatic systems that facilitate efficient charge transport, a key requirement for high-performance OFETs. The electronic properties of these materials can be tuned through chemical modification, a process that can originate from the functional groups on the initial dicarboxylic acid precursor. The development of bent-shaped thienoacenes from building blocks like thieno[2,3-b]thiophene (B1266192) has been shown to improve solubility for solution-based processing while maintaining p-type transistor characteristics. researchgate.net

| Thienoacene Derivative | Device Fabrication Method | Mobility (cm² V⁻¹ s⁻¹) | Reference |

| bent-DNTT | Spin-coating | 5.1 × 10⁻⁵ | researchgate.net |

| Alkyl-substituted ATT | Solution-crystallized | ~0.01 | researchgate.net |

| V-shaped thienoacenes | Solution-crystallized | up to 9.5 | researchgate.net |

This table presents performance data for various complex thienoacenes, illustrating the potential of materials derived from thiophene-based building blocks.

Investigation of Thiophene Derivatives as Hole Transport Materials (HTM) in Perovskite Solar Cells

The rapid development of perovskite solar cells (PSCs) has created a demand for efficient and stable hole transport materials (HTMs). Thiophene-based compounds are excellent candidates due to their suitable energy levels and good charge transport properties. While direct application of this compound as an HTM is not common, its derivatives are actively investigated.

Polymer Chemistry and Polymerizable Materials

This compound is a bifunctional monomer that can directly participate in polymerization reactions, leading to the creation of novel polymers with tailored properties. Its rigid thiophene core and reactive carboxylic acid groups make it a versatile building block for various polymer architectures.

Participation in Polymerization Reactions for Novel Materials

The dicarboxylic acid functionality allows this compound to undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. A significant area of application is in the synthesis of coordination polymers, also known as metal-organic frameworks (MOFs).

A notable example is the hydrothermal synthesis of a new cobalt(II) coordination polymer, formulated as [Co(tdc)(1,4-bimb)]n, where H₂tdc is this compound and 1,4-bimb is 1,4-bis(imidazol-1′-yl)butane. researchgate.net In this reaction, the thiophene-2,3-dicarboxylate ligand bridges the cobalt centers, forming a stable, extended network. researchgate.net Such reactions demonstrate the direct utility of the acid as a linker in creating multidimensional polymeric structures. researchgate.net

Development of Functional Polymers with Tunable Electronic and Mechanical Properties

In the case of the cobalt(II) coordination polymer [Co(tdc)(1,4-bimb)]n, the combination of the thiophene-based linker, the imidazole-based co-linker, and the cobalt(II) metal centers results in a material with specific magnetic properties. researchgate.net This illustrates how the choice of the monomer, in this case, this compound, is crucial in defining the final functionality of the polymer. The structural rigidity of the thiophene unit influences the framework of the polymer, while its electronic nature can play a role in charge transport or photophysical behavior. By selecting different metal ions or co-linkers, a wide range of functional polymers with properties tailored for applications in catalysis, gas storage, or molecular magnetism can be systematically developed.

Medicinal Chemistry and Biological Activity Investigations

Thiophene-2,3-dicarboxylic Acid as a Pharmaceutical Scaffold

This compound serves as a valuable scaffold in medicinal chemistry due to the versatile nature of the thiophene (B33073) ring. The thiophene nucleus is a privileged pharmacophore, appearing in numerous pharmacologically important compounds and natural products. nih.govnih.gov Its aromaticity and hydrophobicity can enhance membrane permeability, which in turn can augment the efficacy of drugs. nih.gov The dicarboxylic acid functional groups on the thiophene ring at the 2 and 3 positions provide reactive handles for a variety of chemical modifications, allowing for the synthesis of a diverse library of derivatives. quinoline-thiophene.com These derivatives can be designed to interact with specific biological targets. Pharmaceutical chemists utilize this compound as a starting material for multi-step syntheses to create compounds with targeted pharmacological activities. quinoline-thiophene.com The thieno[2,3-d]pyrimidine (B153573) scaffold, which can be derived from this compound precursors, is considered a bioisostere of adenine, a fundamental component of DNA and RNA, making it a key structure in drug discovery. nih.gov This scaffold has been investigated for a broad range of medical applications, including the development of anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

Synthesis and Biological Evaluation of Derivatives for Potential Therapeutic Applications

The thiophene core is a constituent of many compounds with significant antimicrobial properties. frontiersin.orgnih.gov Derivatives of thiophene carboxylic acids have been a particular focus of research in the development of new antibacterial and antifungal agents. frontiersin.orgnih.govresearchgate.net

Antibacterial Activity:

Research has demonstrated that various derivatives of thiophene carboxylic acids exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov In one study, a series of novel thiophene-2-carboxamide derivatives were synthesized and evaluated for their antibacterial efficacy. nih.gov The results, summarized in the table below, indicated that some of these compounds displayed significant activity against pathogenic strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Notably, amino thiophene-2-carboxamide derivatives generally showed higher antibacterial activity compared to their hydroxyl or methyl counterparts. nih.gov Another study focused on thiophene derivatives with activity against drug-resistant Gram-negative bacteria, highlighting the potential of these compounds to address the challenge of antimicrobial resistance. frontiersin.orgnih.gov For instance, certain thiophene derivatives showed promising minimum inhibitory concentrations (MICs) against colistin-resistant Acinetobacter baumannii and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene-2-carboxamide Derivatives

| Compound | Test Organism | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| 7b | P. aeruginosa | 20 | 86.9 |

| 7b | S. aureus | 20 | 83.3 |

| 7b | B. subtilis | 19 | 82.6 |

| 3b | B. subtilis | 18 | 78.3 |

| 3b | P. aeruginosa | 18 | 78.3 |

| 3b | S. aureus | 17 | 70.8 |

Data sourced from a study on novel thiophene-2-carboxamide derivatives. nih.gov The activity index is in comparison to a standard antibiotic, Ampicillin.

Antifungal Activity:

Thiophene derivatives have also been investigated for their antifungal properties. researchgate.netnih.gov The reaction of thiophene-2,3-dicarboxaldehyde bis(thiosemicarbazone) with various metal chlorides resulted in new complexes, some of which exhibited significant antifungal activity against human pathogenic fungi like Candida albicans, Candida glabrata, and Aspergillus fumigatus. nih.gov In particular, the cadmium complexes showed the highest antifungal efficacy. nih.gov Other studies have synthesized new thioureides of 2-thiophene carboxylic acid and found them to be active against various fungal strains, with some compounds showing very low MIC values. farmaciajournal.com The antifungal activity of these compounds is often attributed to their ability to induce oxidative stress and apoptosis in fungal cells. nih.gov

Several studies have explored the antioxidant potential of thiophene derivatives. nih.gov In an investigation of novel thiophene-2-carboxamide derivatives, their antioxidant properties were evaluated using the ABTS method. nih.gov The results revealed that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity, with one compound showing an inhibition percentage of 62.0%, which is comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov The presence of an electron-donating amino group on the thiophene ring is believed to enhance the antioxidant capacity by facilitating the trapping of peroxide radicals. nih.gov

Table 2: Antioxidant Activity of Thiophene-2-carboxamide Derivative Classes

| Derivative Class | Inhibition Percentage Range (%) |

|---|---|

| 3-amino thiophene-2-carboxamide | 46.9 - 62.0 |

| 3-hydroxy thiophene-2-carboxamide | 28.4 - 54.9 |

| 3-methyl thiophene-2-carboxamide | 12.0 - 22.9 |

Data sourced from a study evaluating the antioxidant properties of novel thiophene-2-carboxamide derivatives. nih.gov

Thiophene-based compounds have been recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid containing a thiophene ring. nih.gov These drugs often act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.govnih.gov Research into novel thiophene derivatives has identified compounds with anti-inflammatory activity comparable to or even exceeding that of standard drugs like sodium diclofenac. nih.gov The presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy (B1213986) substituents, has been frequently linked to the anti-inflammatory activity of these compounds. nih.gov Thieno[2,3-d]pyrimidine derivatives have also been explored as potent anti-inflammatory agents. nih.gov

The thiophene scaffold is present in several commercially available anticancer drugs. rsc.org Thiophene derivatives have been extensively studied for their potential as anticancer and antiproliferative agents. mdpi.comnih.govnih.gov Research has shown that certain 2-amino thiophene derivatives exhibit significant antiproliferative effects against human cancer cell lines, such as cervical adenocarcinoma (HeLa) and pancreatic adenocarcinoma (PANC-1). nih.gov Some of these derivatives demonstrated cytostatic and antiproliferative effects that were comparable or even superior to the standard drug doxorubicin. nih.gov Furthermore, novel thiophene carboxamide scaffolds have been synthesized and shown to have significant cytotoxic effects on various cancer cell lines, including A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer). mdpi.com The mechanism of action for some of these compounds involves the activation of caspases, mitochondrial depolarization, and a decrease in reactive oxygen species (ROS) production, indicating an induction of apoptosis. mdpi.com Thieno[2,3-d]pyrimidine derivatives have also emerged as a promising class of anticancer agents. nih.gov

Computational Drug Design and Structure-Activity Relationship (SAR) Studies

Computational drug design and structure-activity relationship (SAR) studies are crucial tools in the development of new therapeutic agents based on the thiophene scaffold. rsc.orgnih.govnih.gov These methods help in understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent and selective molecules.

Computational Drug Design:

Computational approaches, such as molecular docking and density functional theory (DFT) calculations, are employed to predict the binding affinity and interaction of thiophene derivatives with their biological targets. nih.govrsc.orgmdpi.com For instance, molecular docking studies have been used to investigate the interaction of thiophene-2-carboxamide derivatives with various proteins, helping to explain their antibacterial activity. nih.gov DFT studies have been utilized to analyze the molecular and electronic properties of synthesized compounds, such as the HOMO-LUMO energy gap, which can correlate with their biological activity. nih.govrsc.orgmdpi.com These computational tools aid in the rational design and virtual screening of new thiophene-based drug candidates, saving time and resources in the drug discovery process. nih.gov

Structure-Activity Relationship (SAR) Studies:

SAR studies on thiophene derivatives have provided valuable insights into the chemical features required for their biological activities. For example, in the context of antibacterial activity, SAR studies on thiophene-2-carboxamide derivatives have revealed that:

The presence of an amino group at the 3-position of the thiophene ring generally leads to more potent antibacterial and antioxidant activity compared to hydroxyl or methyl groups. nih.gov

The nature and position of substituents on the aryl ring attached to the carboxamide can significantly influence the antibacterial spectrum. nih.gov

For anti-inflammatory thiophene derivatives, SAR studies have highlighted the importance of carboxylic acid, ester, amine, and amide functionalities for activity against COX and LOX enzymes. nih.gov In the realm of anticancer agents, SAR studies of 2-amino thiophene derivatives have helped identify substitution patterns that are favorable for their antiproliferative effects. nih.gov These studies are essential for optimizing the lead compounds to enhance their efficacy and reduce potential side effects. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in medicinal chemistry for understanding how a ligand, such as a derivative of this compound, might interact with a protein target at the atomic level. Such simulations provide insights into the binding affinity, mode, and the specific molecular interactions that stabilize the ligand-protein complex, including hydrogen bonds and hydrophobic interactions.

Research on various thiophene derivatives has utilized molecular docking to elucidate their potential as therapeutic agents. For instance, in studies involving kinase inhibitors, docking simulations have been performed on compounds with a thiophene core to investigate their affinity for protein kinases like FMS-like tyrosine kinase 3 (FLT3). mdpi.com These simulations can reveal critical interactions with amino acid residues within the kinase's active site. One study showed that a compound with a thiophene core exhibited a binding energy of -9.01 kcal/mol with the FLT3 pocket, engaging in hydrogen bonding with residues such as Glu 661 and Asp 829, and hydrophobic interactions with Cys 828. mdpi.com

Similarly, docking studies on other thiophene-based molecules have been conducted against different protein targets. For example, derivatives have been docked against the anti-apoptotic protein Bcl-w to evaluate their potential in reversing tumor drug resistance. nih.gov The results of such docking studies can identify key structural features responsible for binding; for instance, a chloride atom on a compound group was found to form hydrophobic interactions with amino acids like glutamic acid (Glu), arginine (ARG), leucine (B10760876) (Leu), and proline (pro) in the active pocket of Bcl-w. nih.gov

The binding interactions of thiophene derivatives with Epidermal Growth Factor Receptor (EGFR) have also been explored. Docking results for a potent inhibitor showed it forming two hydrogen bonds with Met793 and one with Lys745 within the EGFR binding site. nih.gov In another example, theoretical studies on 1-benzothiophene-2-carboxylic acid, a related structure, predicted its binding energy against inflammatory targets like COX-2 and 5-LOX to be -81.44 and -72.48 kcal/mol, respectively. nih.gov These computational predictions are crucial for guiding the design and synthesis of more potent and selective inhibitors.

The table below summarizes findings from various molecular docking studies on thiophene derivatives, illustrating the target proteins, binding energies, and key interacting residues.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Thiophene core compound | FLT3 Kinase | -9.01 | Glu 661, Asp 829, Cys 828 | Hydrogen bonding, Hydrophobic |

| Matrine derivative with thiophene | Bcl-w (2Y6W) | Not specified | Glu, Arg, Leu, Pro | Hydrophobic |

| Thieno[2,3-b]thiophene (B1266192) derivative | EGFR | -5.86 | Met793, Lys745 | Hydrogen bonding |

| 1-Benzothiophene-2-carboxylic acid | COX-2 | -81.44 | Not specified | Not specified |

| 1-Benzothiophene-2-carboxylic acid | 5-LOX | -72.48 | Not specified | Not specified |

Prediction of Bioactivity and Identification of Pharmacologically Active Moieties

The prediction of biological activity and the identification of key structural components, or pharmacophores, are essential steps in drug discovery. The thiophene ring itself is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous approved drugs and its versatile biological activities. nih.gov For derivatives of this compound, computational tools and structure-activity relationship (SAR) studies are employed to predict their therapeutic potential and pinpoint the moieties responsible for their pharmacological effects.

In silico target prediction software, such as Swiss Target Prediction, can be used to scan novel compounds and predict their affinity for various biological targets. For example, newly designed thiophene and thieno[2,3-d]pyrimidine derivatives were screened using such software, which showed a promising affinity for kinases, particularly FLT3 kinase. mdpi.com The prediction percentages for kinase affinity ranged from 13.3% to 46.7%, guiding the subsequent experimental evaluations. mdpi.com

The thiophene nucleus is often considered a "structural alert" because its metabolism, frequently mediated by cytochrome P450 enzymes, can lead to the formation of reactive electrophilic metabolites like thiophene S-oxides and thiophene epoxides. acs.org However, this bioactivation is not always detrimental. In some cases, the resulting reactive metabolites can be pharmacologically active, contributing to the drug's desired therapeutic effect. acs.org For instance, the hepatic activation of the thiophene ring is required for the anti-aggregating activity of certain antiplatelet drugs. acs.org

Structure-activity relationship studies help to identify which parts of a molecule are crucial for its biological activity. For thiophene-based compounds, the nature and position of substituents on the thiophene ring are critical. The 2,3-disubstituted thiophene moiety, as would be derived from this compound, has been identified as playing an important role in maintaining key interactions with protein targets. nih.gov For example, in a series of antimycobacterial compounds, the thiophene moiety binds deep within the active site of the DprE1 enzyme, where it forms a crucial hydrogen bond with His132. nih.gov Similarly, for certain anti-inflammatory thiophene derivatives, substitutions at position 5 of the thiophene ring and the presence of a 2-amino group were found to be important for their activity. nih.gov The diverse biological properties identified for thiophene and its analogues, including anticancer and antioxidant activities, underscore the importance of the thiophene scaffold in developing new therapeutic agents. impactfactor.org

The table below details the predicted bioactivities and the key pharmacophoric features of various thiophene derivatives as identified in different studies.

| Thiophene Derivative Class | Predicted/Observed Bioactivity | Key Pharmacophoric Moiety/Feature | Method of Prediction/Identification |

| Thieno[2,3-d]pyrimidines | Kinase Inhibition (e.g., FLT3) | Thieno[2,3-d]pyrimidine nucleus | In silico target prediction (Swiss Target Prediction) |

| General Thiophene-containing drugs | Potential for bioactivation | Thiophene ring | Metabolic studies |

| Thiophene-arylamides | Antimycobacterial (DprE1 inhibition) | 2,3-disubstituted thiophene moiety | X-ray crystallography and SAR |

| 2-Aminothiophenes | Anti-inflammatory (LOX inhibition) | Substitution at position 5, 2-amino radical | SAR and computational studies |

| 2-Amino-thiophenes | Anticancer, Antioxidant | 2-amino-thiophene scaffold | Chemical synthesis and biological screening |

Mechanistic Research and Advanced Reaction Pathway Elucidation

Detailed Investigation of Reaction Mechanisms and Intermediate Formation

The synthesis and transformation of thiophene-2,3-dicarboxylic acid and its derivatives involve several key mechanistic pathways and the formation of distinct intermediate compounds.

A novel method for the preparation of 2,3-thiophenedicarboxylic acid starts from methyl thioglycolate and ethyl acrylate. chemicalpapers.com This process involves the selective formation of key intermediates, namely methyl 3-oxotetrahydrothiophene-2-carboxylate and methyl 4-oxotetrahydrothiophene-3-carboxylate, derived from methyl 3-thiaadipate. chemicalpapers.com This synthetic route highlights a controlled pathway to the target molecule through specific keto-ester intermediates.

General thiophene (B33073) synthesis mechanisms also provide insight into potential pathways. The Fiesselmann Thiophene Synthesis, for example, proceeds through the condensation of thioglycolic acid with α,β-acetylenic esters. derpharmachemica.com The mechanism involves consecutive base-catalyzed 1,4-conjugate addition reactions which form a thioacetal intermediate. derpharmachemica.com Subsequent cyclization and tautomerization, driven by the stability of the aromatic ring, yield the thiophene core. derpharmachemica.com Another relevant mechanism is the Gewald synthesis for 2-aminothiophenes, which begins with a Knoevenagel condensation to produce an acrylonitrile (B1666552) intermediate. This intermediate is then thiolated and undergoes cyclization. derpharmachemica.com

In transformations of the dicarboxylic acid itself, the formation of radical intermediates can play a significant role. Under certain conditions, such as photochemical reactions, thioacids can form thiyl radicals. rsc.org These highly reactive species can then participate in complex reaction pathways, including conversion to the corresponding carboxylic acid. rsc.org The proposed mechanism for the photochemical conversion of thioacids to carboxylic acids involves the formation of an excited complex with a stabilizing agent, followed by proton-coupled electron transfer (PCET). rsc.org

Furthermore, the functionalization of thiophene rings often involves electrophilic substitution. Computational studies on the related thiophene-2-carboxylic acid suggest that its reactivity is influenced by a conformer that features an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur atom. nih.govresearchgate.net This interaction polarizes the acid group, potentially facilitating nucleophilic attack. nih.govresearchgate.net Such intramolecular interactions could be a key intermediate step in directing the outcome of reactions involving this compound.

Stereochemical Aspects and Regioselectivity in this compound Transformations

The arrangement of functional groups on the thiophene ring introduces significant considerations of stereochemistry and regioselectivity in the transformations of this compound. The inherent asymmetry of the substituted ring and the electronic influence of the two carboxylic acid groups dictate the orientation of subsequent chemical modifications.

Regioselectivity is paramount in the synthesis and functionalization of substituted thiophenes. In general, electrophilic substitution on the thiophene ring occurs preferentially at the α-positions (C2 and C5) due to the higher stability of the resulting cationic intermediate. For this compound, the C2 and C3 positions are already occupied. The two electron-withdrawing carboxylic acid groups deactivate the ring towards electrophilic attack, particularly at the adjacent C4 position. Consequently, further electrophilic substitution would be expected to occur predominantly at the C5 position. For instance, the bromination of thiophene typically yields 2-bromothiophene, highlighting the α-selectivity. studysmarter.co.uk

The development of regioregular polymers based on thiophene underscores the importance of controlling the connectivity of monomer units. rsc.org Polymerization of 3-substituted thiophenes can lead to a random mixture of head-to-tail, head-to-head, and tail-to-tail couplings. rsc.org Achieving regioregularity, typically head-to-tail, is essential for desirable electronic properties and requires carefully chosen catalysts and reaction conditions.

In the context of creating more complex molecules, stereochemical control is critical. While specific examples for this compound are limited, principles from related systems are informative. For example, palladium-catalyzed atroposelective C-H olefination has been used to create axially chiral biaryls. acs.org This was achieved using a transient chiral directing group strategy, where an amino acid acts as a chiral auxiliary to guide the enantioselectivity of the reaction. acs.org Such advanced catalytic methods could potentially be adapted to control the stereochemistry of products derived from this compound, particularly in reactions forming new chiral centers or atropisomers.

Influence of Reaction Conditions on Product Distribution and Selectivity

The outcome of chemical reactions involving this compound is highly sensitive to the specific conditions employed. Factors such as temperature, solvent, catalyst, and reagent stoichiometry can profoundly influence product yields, selectivity, and the formation of different isomers or side products.

The choice of catalyst is a critical factor. In the synthesis of halogenated thiophene carboxylic acids, different catalytic systems lead to distinct outcomes. For instance, introducing a carboxylic acid functionality can be achieved via a Grignard reaction followed by carbonation, or through a palladium-catalyzed carbonylation. nih.govresearchgate.net The palladium-catalyzed approach required the use of a specific phosphine (B1218219) ligand (DPPP) for a successful conversion. nih.gov Similarly, in the aerobic oxidation of 2-acetylthiophene (B1664040) to thiophene-2-carboxylic acid, a key precursor, the combination of manganese and cobalt salts as catalysts was found to be effective. acs.org

Solvent systems also play a crucial role. In the aforementioned palladium-catalyzed carbonylation, an Et3N/H2O solvent system yielded the carboxylic acid, whereas using ethanol (B145695) as the solvent produced the corresponding ester. nih.gov Optimization studies for an atroposelective C-H vinylation reaction found that a mixture of trifluoroethanol (TFE) and acetic acid (TFE/AcOH 9:1) was the optimal solvent for achieving high yield and enantioselectivity. acs.org

Reaction temperature can dramatically affect product distribution. In condensations involving 2-thienylacetic acid (a related compound), the optimal temperature was found to be 180–195 °C. chempap.org Higher temperatures led to a sharp decrease in yield, indicating the thermal instability of the starting material. chempap.org

The following tables illustrate the impact of reaction conditions on specific thiophene-related transformations, providing a model for the type of optimization required for reactions with this compound.

Table 1: Effect of Solvent on Aerobic Oxidation of 2-Acetylthiophene (AcT) acs.org All reactions were conducted with 3 mol % each of Mn(NO₃)₂ and Co(NO₃)₂.

Table 2: Optimization of Atroposelective C-H Vinylation acs.org Reaction of a biaryl aldehyde with vinyl silane.

These examples demonstrate that meticulous control of reaction parameters is essential for directing the synthesis and transformation of thiophene derivatives, a principle that applies directly to the chemistry of this compound.

Emerging Research Areas and Future Perspectives

Supramolecular Assembly and Self-Assembled Structures Incorporating Thiophene-2,3-dicarboxylic Acid

The ability of this compound and its isomers to form well-defined, self-assembled structures through non-covalent interactions is a cornerstone of its emerging applications. The dicarboxylate groups readily participate in coordination with metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials are of significant interest due to their porous nature and potential for applications in gas storage, separation, and sensing.

While direct research on this compound in this area is still developing, extensive studies on its isomer, thiophene-2,5-dicarboxylic acid (TDC), provide valuable insights into its potential. For instance, a range of one-, two-, and three-dimensional coordination polymers have been synthesized using TDC with various metal ions like zinc(II), cobalt(II), and manganese(II). rsc.org The resulting architecture of these polymers is influenced by the coordination geometry of the metal ion and the presence of other capping ligands. rsc.org

Furthermore, the synthesis of indium-derived MOFs using 2,5-thiophenedicarboxylic acid has demonstrated that the dimensionality of the resulting framework can be controlled by the addition of organic ammonium (B1175870) salts during the synthesis process. researchgate.netacs.org This highlights the tunability of these supramolecular structures. For example, a three-dimensional porous framework with a (3,7)-connected topology has been achieved with lanthanide ions. quinoline-thiophene.com These findings strongly suggest that this compound could also serve as a versatile linker for creating a diverse range of supramolecular architectures with tailored properties.

Table 1: Examples of Supramolecular Structures from Thiophene-dicarboxylic Acid Isomers

| Isomer | Metal Ion(s) | Resulting Structure | Key Findings |

| Thiophene-2,5-dicarboxylic acid | Zinc(II), Cobalt(II), Manganese(II) | 1D, 2D, and 3D coordination polymers | Architecture is dependent on the metal ion and capping ligands. rsc.org |

| Thiophene-2,5-dicarboxylic acid | Indium(III) | 1D, 2D, and 3D Metal-Organic Frameworks | Framework dimensionality can be directed by organic ammonium salts. researchgate.netacs.org |

| Thiophene-2,5-dicarboxylic acid | Lanthanide(III) ions | 3D porous framework | Exhibits a (3,7)-connected topology. quinoline-thiophene.com |

| Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) | Zinc(II), Cadmium(II) | Metal-Organic Frameworks | Materials show potential for luminescence sensing. acs.org |

Integration in Catalysis and Organocatalysis Research

The integration of this compound into catalytic systems represents a promising, yet largely unexplored, research avenue. The potential for this compound and its derivatives to act as or be incorporated into catalysts stems from several of its inherent properties. The thiophene (B33073) ring can act as a Lewis base and coordinate with metal centers, while the carboxylic acid groups can serve as Brønsted acids or as anchoring points for catalytically active species. rsc.org

Frameworks based on thiophene dicarboxylic acid isomers, such as thieno[3,2-b]thiophene-2,5-dicarboxylic acid (H₂TDC), are being investigated for their catalytic potential. The high surface area and tunable pore sizes of MOFs constructed from these linkers could enhance catalytic activity. For example, a Co(II)-based MOF synthesized from thiophene-2,5-dicarboxylic acid has demonstrated effectiveness as a heterogeneous catalyst for the degradation of methyl orange in a Fenton-like process. researchgate.netresearchgate.net

While specific studies on the organocatalytic applications of this compound are scarce, the broader field of organocatalysis offers intriguing possibilities. For instance, L-proline, which contains both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid), is a highly effective bifunctional organocatalyst for a variety of reactions. rsc.org This dual functionality is a feature that could be mimicked or adapted in systems utilizing this compound. The development of chiral catalysts derived from thiophene structures for asymmetric synthesis is another area of active research, showcasing the potential for creating highly selective catalytic systems. rsc.org

Development of Novel Functional Materials Beyond Traditional Applications

The unique electronic and structural characteristics of the thiophene ring make it a valuable component in the design of novel functional materials for electronics and optoelectronics. nih.gov Thiophene-based polymers, in particular, have been extensively studied for their semiconducting properties and have found applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. mdpi.com

Research into polymers derived from thieno[2,3-b]thiophene (B1266192) has revealed that their optical and electronic properties can be systematically tuned. researchgate.net These polymers exhibit bathochromic shifts in their UV-Vis absorption spectra and possess relatively low oxidation potentials, making them suitable for various electronic applications. researchgate.net Similarly, diesters of thiophene-2,5-dicarboxylic acid have been synthesized and investigated as electrochromic materials, which can reversibly change color upon the application of an electrical potential. researchgate.net These materials show promise for use in smart windows and displays. researchgate.net

Although direct synthesis of polymers from this compound is not yet widely reported, its potential as a monomer is significant. For example, poly(thieno[3,4-b]thiophene-2-carboxylic acid) has been synthesized and used as a polymer dye in dye-sensitized solar cells, demonstrating the utility of a closely related isomer in energy applications. kfupm.edu.sa The development of bio-based and biodegradable copolyesters containing thiophene units further underscores the move towards sustainable functional materials. mdpi.com

Environmental Remediation and Sustainable Technology Applications

The application of materials derived from this compound in environmental remediation and sustainable technologies is an emerging field with considerable potential. MOFs constructed from thiophene-based dicarboxylic acids are particularly promising due to their high porosity and the presence of active sites that can interact with pollutants.

For instance, a MOF constructed from a thiophene-functionalized dicarboxylic acid has shown the ability to act as a luminescent sensor for environmental contaminants and to trap pesticides like 2,4-dichlorophenol (B122985) from waste solutions. acs.org Another study demonstrated that a Co(II)-organic framework based on thiophene-2,5-dicarboxylic acid can act as a catalyst for the degradation of azo dyes, which are common industrial pollutants. researchgate.net

The development of sensors for the detection of harmful substances is another key area. A double Schiff base derived from thiophene-2,5-dicarboxylic acid has been designed as a fluorescent sensor for the sequential detection of indium ions (In³⁺) and pyrophosphate (PPi). rsc.org This highlights the potential for creating sensitive and selective detection methods for various environmental and biological targets. As research in this area progresses, it is anticipated that this compound will be utilized in the development of new materials for pollution control, water purification, and sustainable chemical processes.

Q & A

Basic Synthesis

Q: What is the optimized laboratory-scale synthesis protocol for Thiophene-2,3-dicarboxylic acid, and what are the critical reaction conditions? A: this compound is synthesized via hydrolysis of 2,3-dicyanothiophene using aqueous NaOH under reflux (11 h), followed by acidification with concentrated HCl. Key steps include:

- Reaction setup : Maintain N₂ atmosphere to prevent oxidation.

- Workup : Extract intermediates with ether, then precipitate the product at 0°C.

- Yield : 67–83% after recrystallization in water .

Critical conditions include strict temperature control during hydrolysis and slow acidification to avoid byproduct formation.

Structural Characterization

Q: Which spectroscopic methods are most reliable for confirming the structure of this compound and its derivatives? A:

- IR spectroscopy : A strong carbonyl stretch at ~1710 cm⁻¹ confirms carboxylic acid groups .

- ¹H NMR (DMSO-d₆): Distinct peaks at δ 7.43 (C-4 H, J = 5 Hz) and δ 7.86 (C-5 H) correlate with thiophene ring protons, while δ 13.60 corresponds to -COOH protons .

- Melting point : Reported mp 287–288°C (vs. literature mp 270°C) highlights the need for purity verification via recrystallization .

Reactivity and Advanced Mechanisms

Q: What reaction pathways dominate when Thiophene-2,3-dicarbonyl chloride undergoes Friedel-Crafts acylation with benzene? A: The reaction with AlCl₃ and benzene produces:

- Primary products : 4,9-Dihydronaphtho[2,3-c]thiophene-4,9-dione (via cyclization), 2,3-dibenzoylthiophene (direct acylation), and intermediates like 3-benzoylthiophene-2-carbonyl chloride .

- Mechanistic insight : UV spectroscopy and TLC (silica gel, benzene-hexane eluent) resolve mixtures, with Rf values distinguishing products (e.g., Rf 0.22 for 2,3-dibenzoylthiophene) .

Data Contradictions

Q: How can researchers address discrepancies in reported melting points or spectral data for derivatives like Thiophene-2,3-dicarbonyl chloride? A:

- Purity control : Use recrystallization (e.g., benzene-hexane) to isolate pure products.

- Alternative reagents : Replace SOCl₂ with PCl₅ to avoid anhydride byproducts during dicarbonyl chloride synthesis .

- Cross-validation : Compare NMR/IR data with computational simulations (e.g., DFT) to resolve structural ambiguities.

Advanced Applications

Q: What potential roles does this compound play in materials science, such as coordination polymer design? A: While direct evidence is limited, its dicarboxylate moiety suggests utility as a ligand in MOFs:

- Linker functionality : Coordinate with metal ions (e.g., Cu²⁺, Mn²⁺) to form porous frameworks .

- Functionalization : Modify with electron-donating groups (e.g., -NH₂) to enhance catalytic or sensing properties .

Methodological Optimization